Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

Chiral intermediate Stereoselective synthesis Iminosugar alkaloid

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 160169-48-2) is a fully defined, three-stereocenter chiral piperidine-dihydroxypropanoate ester. It belongs to the class of Cbz-protected piperidine intermediates and is employed exclusively as a late-stage chiral building block in the stereoselective total synthesis of the iminosugar alkaloid (−)-lentiginosine, a non-natural enantiomer with demonstrated pro-apoptotic activity against tumor cells.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 160169-48-2
Cat. No. B023971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
CAS160169-48-2
Synonyms[2R-[2R*(αR*,βS*)]]- α,β-Dihydroxy-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic Acid Ethyl Ester
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
InChIInChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1
InChIKeyJBZWZAYRGSPQQL-OAGGEKHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 160169-48-2): Chiral Intermediate for (−)-Lentiginosine Synthesis — Procurement-Focused Baseline


Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 160169-48-2) is a fully defined, three-stereocenter chiral piperidine-dihydroxypropanoate ester [1]. It belongs to the class of Cbz-protected piperidine intermediates and is employed exclusively as a late-stage chiral building block in the stereoselective total synthesis of the iminosugar alkaloid (−)-lentiginosine, a non-natural enantiomer with demonstrated pro-apoptotic activity against tumor cells [2]. The compound is supplied as a white solid, soluble in chlorinated and polar aprotic solvents, and requires −20 °C storage to preserve stereochemical integrity [3].

Why 160169-48-2 Cannot Be Replaced by Generic Cbz-Piperidine Intermediates: Stereochemical and Functional-Group Specificity


Generic substitution of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate with structurally similar Cbz-piperidine intermediates fails because the (2R,3S)-dihydroxypropanoate moiety is the direct precursor to the trans-1,2-diol pharmacophore of (−)-lentiginosine [1]. The closest in-class compound, Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate (CAS 160169-47-1), lacks the syn-diol functionality and requires a subsequent Sharpless asymmetric dihydroxylation step, introducing additional synthetic operations, yield losses, and stereochemical risk [2]. Other Cbz-piperidine derivatives with different oxidation states or stereochemistry at the propanoate side chain lead to epimeric lentiginosine analogues (e.g., 8a-epi-lentiginosine) with divergent biological activity, underscoring that stereochemical precision at this intermediate stage is non-negotiable [3].

Quantitative Differentiation Evidence for Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 160169-48-2) vs. Closest Analogs


Stereochemical Configuration: Three Defined Stereocenters vs. One in the Closest Commercial Alternative

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (160169-48-2) possesses three fully defined stereocenters (2R at piperidine; 1R,2S at the dihydroxypropanoate chain) as confirmed by its InChI stereodescriptors t14-,15-,16+/m1/s1 [1]. In contrast, the closest commercially available analog, Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate (CAS 160169-47-1), carries only a single defined stereocenter (2R) and an achiral trans-alkene, lacking the critical syn-diol configuration entirely [2]. The three-stereocenter compound directly maps onto the (1R,2R,8aR) configuration required for (−)-lentiginosine; use of any diastereomer in which the propanoate stereocenters are inverted (e.g., 2S,3R) would yield the 8a-epi or (+)-lentiginosine series with fundamentally altered biological activity [3].

Chiral intermediate Stereoselective synthesis Iminosugar alkaloid

Physicochemical Property Comparison: Hydrogen-Bonding Capacity and Lipophilicity Differentiate 160169-48-2 from the Propenoate Precursor

The dihydroxylated target compound (C18H25NO6; MW 351.39) exhibits substantially altered physicochemical properties relative to its α,β-unsaturated ester precursor (C18H23NO4; MW 317.38) [1][2]. Specifically, 160169-48-2 has an XLogP3 of 1.6 vs. an estimated XLogP3 of ~3.2 for the propenoate (calculated difference of +1.6 log units higher lipophilicity for the precursor), 2 hydrogen bond donors (vs. 0), 6 hydrogen bond acceptors (vs. 4), and a topological polar surface area (TPSA) of 96.3 Ų (vs. ~55.8 Ų) [1]. These differences directly impact reversed-phase chromatographic retention, solvent partition during extractive workup, and compatibility with aqueous reaction conditions [1].

Physicochemical profiling Solubility prediction Chromatographic behavior

Synthetic-Step Economy: Direct Installation of the syn-Diol Saves Two Operational Steps vs. Propenoate Intermediate

In the context of (−)-lentiginosine total synthesis, the use of 160169-48-2 as a late-stage intermediate bypasses the Sharpless asymmetric dihydroxylation (AD) step that is mandatory when employing the propenoate precursor 160169-47-1 [1]. Literature syntheses that rely on in situ AD of a piperidine-propenoate substrate typically report dihydroxylation yields of 75–88% with enantiomeric excesses of 90–94% ee using (DHQD)₂AQN ligand [2]. The pre-installed syn-diol in 160169-48-2 eliminates this yield penalty and the need for expensive chiral ligand (DHQD)₂AQN (~$200–300/g) and osmium tetroxide, reducing the overall step count by at least two synthetic operations (dihydroxylation + chromatographic purification to achieve ≥97% de) [2][3].

Synthetic efficiency Step-count reduction Asymmetric dihydroxylation

Storage and Handling Requirements: −20 °C Cold-Chain Mandate Distinguishes 160169-48-2 from Ambient-Stable Analogs

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (160169-48-2) requires storage at −20 °C to maintain stereochemical and chemical integrity, as specified by Santa Cruz Biotechnology (sc-207662) and confirmed by Toronto Research Chemicals (E900020) [1][2]. In contrast, the propenoate analog 160169-47-1 (TRC E900030) is shipped at ambient temperature and stored at 2–8 °C, indicating greater thermal stability . The −20 °C requirement for 160169-48-2 is consistent with the presence of the syn-diol moiety, which is susceptible to acyl migration, epimerization, or dehydration under mild thermal stress. Procurement planning must therefore account for cold-chain shipping and −20 °C freezer capacity, as thermal excursions risk degrading the stereochemical purity that constitutes the compound's core value proposition.

Stability Cold-chain logistics Intermediate quality assurance

Commercial Availability and Purity Benchmarking: 160169-48-2 Supplier Landscape vs. Mono-Stereocenter Analogs

160169-48-2 is available from Toronto Research Chemicals (TRC catalog E900020) and Santa Cruz Biotechnology (sc-207662), with a typical purity specification of ≥95% [1][2]. Santa Cruz lists the compound at $330 per 5 mg, reflecting the complexity of its multi-step chiral synthesis [2]. The propenoate analog 160169-47-1 (TRC E900030) is also available at ≥95% purity but at a lower price point due to its simpler structure. Critically, no alternative supplier offers the (2S,3R) diastereomer or the (2R,3R) epimer of 160169-48-2 as a catalog item, making 160169-48-2 the sole commercially accessible intermediate with the correct syn-diol stereochemistry for (−)-lentiginosine . This supplier exclusivity, combined with the defined ≥95% purity specification, provides procurement clarity: there is no direct competitor offering a functionally equivalent, pre-dihydroxylated piperidine intermediate.

Supplier comparison Purity specification Research chemical procurement

Optimal Procurement and Application Scenarios for Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 160169-48-2)


Late-Stage Intermediate for Multi-Gram (−)-Lentiginosine Campaigns Requiring High Stereochemical Fidelity

In medicinal chemistry programs investigating (−)-lentiginosine's pro-apoptotic activity against tumor cells, 160169-48-2 serves as the direct precursor to the trans-1,2-diol moiety after Cbz deprotection and cyclization [1]. Its pre-installed (2R,3S) syn-diol eliminates the need for asymmetric dihydroxylation, reducing the synthetic sequence by two steps and avoiding the 12–25% yield loss typical of Sharpless AD on similar piperidine-propenoate substrates [1][2]. This scenario is optimal when the campaign requires ≥97% diastereomeric purity of the final (−)-lentiginosine, as stereochemical erosion at the diol stage is irreversible.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies of 1,2-Dihydroxyindolizidine Analogues

The defined (2R,1R,2S) stereochemistry of 160169-48-2 enables direct diversification into a library of C(1)–C(2) modified lentiginosine analogues through selective protection/deprotection of the diol followed by ester saponification and amide coupling [1]. Because no commercial source offers the (2S,3R) or (2R,3R) diastereomers, the procurement of 160169-48-2 is the only route to secure the correct syn-diol scaffold without undertaking an internal asymmetric synthesis .

Process Chemistry Scale-Up Feasibility Assessment Using Pre-Qualified Cold-Chain Intermediate

The documented −20 °C storage requirement and solubility profile (chloroform, dichloromethane, ethyl acetate, methanol) [1] make 160169-48-2 suitable for process feasibility studies where cold-chain logistics and solvent compatibility must be evaluated before committing to multi-gram procurement. Its lower XLogP3 (1.6 vs. ~3.2 for the propenoate) favors extractive workup with polar organic solvents and facilitates removal of non-polar impurities, a practical advantage during scale-up purification [2].

Reference Standard for Chiral HPLC Method Development in Lentiginosine Intermediate Quality Control

With a purity specification of ≥95% and three defined stereocenters, 160169-48-2 can serve as a reference standard for developing chiral HPLC or SFC methods to monitor diastereomeric purity in synthetic campaigns [1]. Its TPSA of 96.3 Ų and hydrogen-bonding capacity (2 HBD, 6 HBA) provide distinct chromatographic behavior vs. the mono-stereocenter precursor (PSA 55.8 Ų), enabling baseline resolution of the diol from its synthetic precursors and potential epimers [2].

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